1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Description
1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene is an organic compound with a complex structure, characterized by the presence of multiple ether linkages and aromatic rings
Properties
IUPAC Name |
1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-20-16-9-5-6-10-17(16)21-13-14-22-18-11-7-8-12-19(18)23-15(2)3/h5-12,15H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKZVQLIUXCUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC=C2OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367800 | |
| Record name | 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-41-6 | |
| Record name | 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene typically involves the reaction of 1-ethoxy-2-propanol with 2-(2-propan-2-yloxyphenoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene
- 1-Ethoxy-2-propanol
- 2-(2-propan-2-yloxyphenoxy)ethanol
Comparison: 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene is unique due to its specific arrangement of ether linkages and aromatic rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
